molecular formula C25H22N4O4 B4080085 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4080085
M. Wt: 442.5 g/mol
InChI Key: ZWBFSWLGYXGALX-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects, making it an interesting target for further study.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells, as well as a decrease in inflammation and pain.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant effects, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide for lab experiments is its specificity. This compound has been found to have a high degree of specificity for certain enzymes, making it a useful tool for studying the activity of these enzymes in vitro. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of research that shows promise is the development of analogs of this compound with improved solubility and specificity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer, inflammation, and other diseases. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, as well as its potential for use as a therapeutic agent in humans.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has a variety of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for further study as an anti-cancer agent. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, suggesting that it may have potential applications in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-16-8-9-18(25-27-19-6-2-3-7-23(19)33-25)14-20(16)26-24(30)17-10-11-21(22(15-17)29(31)32)28-12-4-5-13-28/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBFSWLGYXGALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)N5CCCC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.